molecular formula C13H18N2O4 B7840273 Z-L-Dbu-Ome HCl CAS No. 845958-78-3

Z-L-Dbu-Ome HCl

Cat. No.: B7840273
CAS No.: 845958-78-3
M. Wt: 266.29 g/mol
InChI Key: TWGOBVDBXJWKML-LLVKDONJSA-N
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Description

Z-L-Dbu-Ome HCl, also known as (R)-methyl 4-amino-3-(benzyloxycarbonylamino)butanoate hydrochloride, is a synthetic organic compound with a molecular weight of 302.8 g/mol. It is a white crystalline powder with a melting point of 113-121°C. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-L-Dbu-Ome HCl can be synthesized through a multi-step organic synthesis process. The starting materials typically include (R)-3,4-diaminobutyric acid and benzyloxycarbonyl chloride. The reaction involves the protection of the amino group, followed by esterification with methanol under acidic conditions. The final step involves the hydrochloride salt formation to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Z-L-Dbu-Ome HCl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various alkylated derivatives of the compound.

Scientific Research Applications

Z-L-Dbu-Ome HCl is widely used in scientific research due to its versatility and reactivity. It serves as a building block in the synthesis of more complex molecules and is used in the study of enzyme mechanisms, drug design, and the development of new materials. Its applications span across chemistry, biology, medicine, and industry, making it a valuable tool for researchers.

Mechanism of Action

Z-L-Dbu-Ome HCl is similar to other amino acid derivatives and esters, such as L-Dbu-Ome HCl and Z-L-Dbu-Ome. its unique structural features, such as the benzyloxycarbonyl group, distinguish it from these compounds. The presence of this group enhances its stability and reactivity, making it a preferred choice in certain applications.

Comparison with Similar Compounds

  • L-Dbu-Ome HCl

  • Z-L-Dbu-Ome

  • N-benzyl-L-Dbu-Ome HCl

Properties

IUPAC Name

methyl (3R)-4-amino-3-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3,(H,15,17)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGOBVDBXJWKML-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](CN)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301176055
Record name Methyl (3R)-4-amino-3-[[(phenylmethoxy)carbonyl]amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845958-78-3
Record name Methyl (3R)-4-amino-3-[[(phenylmethoxy)carbonyl]amino]butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845958-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3R)-4-amino-3-[[(phenylmethoxy)carbonyl]amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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